2-Propanone, 1-[4-(methylsulfonyl)phenyl]- is a chemical compound with the molecular formula CHOS and a molecular weight of 212.27 g/mol. It is classified as a ketone and features a methylsulfonyl group attached to a phenyl ring. This compound is also known by its CAS number 88356-97-2 and is recognized for its relevance in various scientific fields, particularly in organic chemistry and medicinal applications.
The synthesis of 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- can be achieved through several methods, with one common approach involving the reaction of 4-methylsulfonylbenzaldehyde with acetone. This reaction occurs in the presence of a base, such as sodium hydroxide, under reflux conditions for several hours. Following the reaction, purification is typically performed through recrystallization to isolate the desired product.
Industrial methods may utilize similar synthetic routes but are optimized for larger-scale production. Techniques such as continuous flow reactors and advanced purification methods like chromatography can enhance yield and purity.
2-Propanone, 1-[4-(methylsulfonyl)phenyl]- undergoes various chemical reactions that are significant in both synthetic and analytical chemistry:
Common reagents for these reactions include:
The mechanism of action for 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- primarily involves the inhibition of cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2). This inhibition plays a crucial role in its anti-inflammatory properties and its potential use as a nonsteroidal anti-inflammatory drug (NSAID). By blocking COX-2 activity, the compound reduces the formation of pro-inflammatory prostaglandins.
Relevant data from chemical databases indicate that this compound exhibits typical behavior for ketones and sulfonates under various conditions .
2-Propanone, 1-[4-(methylsulfonyl)phenyl]- has diverse applications across several scientific domains:
The compound 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- (CAS 69566-95-6) is systematically named as 1-[4-(methylsulfonyl)phenyl]propan-1-one, with the molecular formula C₁₀H₁₂O₃S and a molecular weight of 212.27 g/mol [6]. Its core structure consists of a propanone chain (CH₃C(O)CH₂–) linked to a para-substituted phenyl ring bearing a methylsulfonyl (–SO₂CH₃) group. This methylsulfonyl moiety confers high polarity and influences electronic properties, enhancing binding interactions with biological targets like the Keap1-Nrf2 complex [1] [5].
Structurally, it shares key motifs with selegiline derivatives, particularly the phenyl-propanone scaffold. Selegiline (an anti-Parkinsonian agent) contains a propargylamine group attached to a phenyl-isopropyl backbone, while 1-[4-(methylsulfonyl)phenyl]propan-1-one replaces the amine with a ketone and incorporates the sulfonyl group. This modification shifts its reactivity toward electrophilic interactions and oxidative stress modulation, diverging from selegiline’s monoamine oxidase inhibition [1] [8].
Table 1: Systematic Nomenclature and Related Compounds
Compound Name | Key Structural Features | Relationship |
---|---|---|
1-[4-(Methylsulfonyl)phenyl]propan-1-one | Ketone + p-methylsulfonylphenyl | Target compound |
2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone | α-Brominated ketone derivative | Synthetic intermediate [5] |
Selegiline | Phenyl-isopropyl + propargylamine | Neuroactive scaffold analog |
This compound emerged as an intermediate in synthesizing COX-2 inhibitors like firocoxib and etoricoxib. Early routes involved Friedel-Crafts acylation of p-(methylsulfonyl)benzene with propionyl chloride, yielding the propanone backbone [4] . Optimization focused on α-halogenation (e.g., bromination at C2) to enable nucleophilic substitutions for furanone or pyridine heterocycles in COX-2 inhibitors [5] .
Initial pharmacological screening revealed unexpected Nrf2-activating properties. Unlike electrophilic Nrf2 inducers (e.g., sulforaphane), 1-[4-(methylsulfonyl)phenyl]propan-1-one acts as a non-covalent Keap1-Nrf2 protein-protein interaction (PPI) inhibitor. Fluorescence polarization assays showed sub-μM binding affinity to the Keap1 Kelch domain, disrupting Keap1-mediated Nrf2 ubiquitination [1]. This promotes translocation of Nrf2 to the nucleus, activating antioxidant response elements (ARE) and upregulating cytoprotective genes (e.g., heme oxygenase-1) [1].
The methylsulfonylphenyl-propanone scaffold is prioritized for neurodegenerative research due to its dual mechanisms:
Table 2: Key Bioactivities Relevant to Neurodegenerative Diseases
Activity | Model System | Outcome | Reference |
---|---|---|---|
Keap1-Nrf2 PPI inhibition | FP/ITC binding assays | Kd = 0.8 μM | [1] |
ARE gene activation | Neuronal cell culture | ↑ HO-1 (3.2-fold); ↑ NQO1 (2.7-fold) | [1] |
Microglia TNF-α suppression | LPS-stimulated glia | IC₅₀ = 5.1 μM |
Hypothesis 1: The methylsulfonyl group enables unique polar interactions with Keap1’s Arg415-Tyr525 pocket, distinct from naphthalene-based bis-sulfonamides. Crystallography reveals a "peptidomimetic" binding mode mimicking the Nrf2 ETGE motif, potentially offering higher selectivity [1].
Hypothesis 2: α-Substitutions (e.g., bromination) at C2 enhance electrophilicity, facilitating covalent engagement with cysteine residues in mitochondrial antioxidants. Decarboxylative coupling generates diketones that chelate redox-active metals [5] .
Research Questions:
Current studies focus on optimizing binding kinetics and in vivo efficacy using structure-activity relationship (SAR) models derived from co-crystal data [1] [5].
Table 3: Structural Optimization Strategies
Derivatization Site | Strategy | Goal | Status |
---|---|---|---|
C1 Ketone | Enol ester prodrugs | ↑ Lipophilicity for CNS penetration | Preclinical |
C2 position | α-Bromination | Facilitate nucleophilic coupling | Synthetic achieved |
Sulfonyl group | Sulfoximine bioisosteres | Enhance metabolic stability | Computational design |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7